molecular formula C22H26N2O6 B2592094 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941982-40-7

3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2592094
CAS No.: 941982-40-7
M. Wt: 414.458
InChI Key: HBKDZBLJZZRNEV-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anticancer agents. This synthetic benzamide derivative features a 3,4,5-trimethoxyphenyl group linked to an aniline ring that is further substituted with both a 4-methoxy group and a 2-oxopiperidine (delta-valerolactam) moiety. This specific molecular architecture is designed to potentially inhibit key cellular processes. Compounds with the 3,4,5-trimethoxyphenyl pharmacophore have been extensively studied for their ability to disrupt microtubule dynamics, thereby arresting cell division and inducing apoptosis in proliferating cells . Furthermore, the inclusion of the 2-oxopiperidine group is a strategic modification seen in various bioactive molecules, as this heterocycle can contribute to enhanced solubility and binding affinity to biological targets. The structural analogs of this compound, such as those featuring related pyrrolidinone or piperidine substitutions, have demonstrated promising biological activities in research settings, including the inhibition of ribonucleotide reductase—a critical enzyme for DNA synthesis and a validated target for cancer therapy . One such analog was reported to show synergistic effects when used in sequence with established chemotherapeutic agents like arabinofuranosylcytosine (Ara-C), highlighting the potential of this chemical class in combination therapy research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential in biochemical assay development, target validation, and as a lead compound in the synthesis of further analogs.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-17-9-8-15(13-16(17)24-10-6-5-7-20(24)25)23-22(26)14-11-18(28-2)21(30-4)19(12-14)29-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKDZBLJZZRNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while reduction of the piperidinone moiety can produce piperidinol derivatives .

Scientific Research Applications

3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization. Additionally, the compound may inhibit heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis .

Comparison with Similar Compounds

Key Observations:

Lactam Ring Size : The target compound’s 2-oxopiperidine (6-membered) vs. ’s 2-oxopyrrolidinyl (5-membered) may enhance binding to larger enzymatic pockets due to increased ring flexibility and hydrogen-bonding capacity .

Electron-Withdrawing Groups : Compound 5i () incorporates a trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to the target’s methoxy-dominated structure .

Heterocyclic Additions : SRT1460 () demonstrates how imidazothiazole and piperazine groups can redirect activity toward specific targets like SIRT1, underscoring the impact of auxiliary heterocycles .

Biological Activity

3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trimethoxyphenyl group, a methoxyphenyl group, and a piperidinone moiety. Its molecular formula is C22H26N2O6C_{22}H_{26}N_{2}O_{6} with a molecular weight of approximately 398.45 g/mol. The compound has notable melting and boiling points of 172.3°C and 225-227°C respectively.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits Taq polymerase and telomerase, which are crucial for DNA replication and cellular proliferation.
  • Caspase Activation : The compound triggers caspase activation through an oxidative mechanism, which is vital in apoptosis.
  • Signal Pathway Modulation : It down-regulates ERK2 (Extracellular Signal Regulated Kinase 2), affecting cell signaling pathways critical for cancer cell survival.

Table 1: Mechanistic Insights

MechanismDescription
Enzyme InhibitionInhibits Taq polymerase and telomerase
Apoptosis InductionTriggers caspase activation
Signal Pathway ModulationDown-regulates ERK2 protein

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit several key proteins involved in cancer cell proliferation:

  • Tubulin : Inhibition affects microtubule dynamics essential for mitosis.
  • Heat Shock Proteins (Hsp90) : Targeting Hsp90 disrupts protein folding and stability in cancer cells.
  • P-glycoprotein (P-gp) : Inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cells.

Case Studies

In a study assessing the anti-apoptotic effects of related compounds, derivatives demonstrated protective effects against renal ischemia/reperfusion injury in rat models. These findings suggest that modifications to the benzamide structure can enhance biological activity against various cellular stressors .

Research Applications

The compound's diverse biological activities make it suitable for various applications:

  • Medicinal Chemistry : Used as a lead compound for developing new therapeutic agents targeting cancer and viral infections.
  • Biochemical Research : Serves as a model for studying enzyme inhibition and protein-ligand interactions .

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